molecular formula C15H25N3O B8775807 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE

3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE

Cat. No.: B8775807
M. Wt: 263.38 g/mol
InChI Key: SYJUCHNLGDYPKM-UHFFFAOYSA-N
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Description

3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is a complex organic compound that features a benzene ring substituted with an isopropoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach is to start with the benzene ring and introduce the isopropoxy group through an etherification reaction. The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a benzene derivative under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE exerts its effects involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, modulating their activity. The benzene ring and isopropoxy group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N1-(1-methylpiperidin-4-yl)benzene-1,3-diamine: This compound has a similar structure but with a methyl group instead of an isopropoxy group.

    N1,N1,N3,N3-tetra(pyridin-4-yl)benzene-1,3-diamine: Another structurally related compound with pyridine groups instead of the piperidine moiety.

Uniqueness

3-ISOPROPOXY-N1-(1-METHYLPIPERIDIN-4-YL)BENZENE-1,4-DIAMINE is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in terms of binding affinity and specificity in various applications.

Properties

Molecular Formula

C15H25N3O

Molecular Weight

263.38 g/mol

IUPAC Name

4-N-(1-methylpiperidin-4-yl)-2-propan-2-yloxybenzene-1,4-diamine

InChI

InChI=1S/C15H25N3O/c1-11(2)19-15-10-13(4-5-14(15)16)17-12-6-8-18(3)9-7-12/h4-5,10-12,17H,6-9,16H2,1-3H3

InChI Key

SYJUCHNLGDYPKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)NC2CCN(CC2)C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.49 g of (3-isopropoxy-4-nitrophenyl)(1-methylpiperidin-4-yl)amine and 150 mg of 10% palladium-on-carbon in 60 ml of ethanol is hydrogenated at 25° C. under 1 bar for 3 h. The mixture is filtered on Clarcel and the Clarcel is rinsed with ethanol. The filtrate is concentrated to dryness under reduced pressure and the residue is purified by chromatography on a 70 g silica cartridge, elution being carried out with a 96.5/3/0.5 v/v/v dichloromethane/methanol/28% aqueous ammonia mixture at a flow rate of 50 ml/min, so as to obtain 0.9 g of 2-isopropoxy-N4-(1-methylpiperidin-4-yl)benzene-1,4-diamine in the form of a brown liquid.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
catalyst
Reaction Step One

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